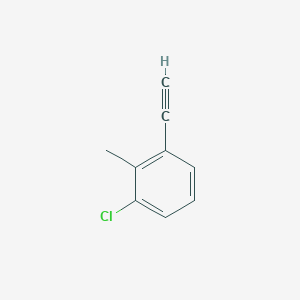![molecular formula C14H14ClNO3S B2655064 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene CAS No. 65193-52-4](/img/structure/B2655064.png)
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the 4-chlorophenylsulfonyl group. Common reagents used in these reactions include chlorosulfonic acid and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene
- 3-[(4-Methylphenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene
Uniqueness
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-11-1-3-13(4-2-11)20(17,18)16-8-10-7-12-5-6-14(10,9-16)19-12/h1-6,10,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAIZSSSKUPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC23C=CC1O3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)

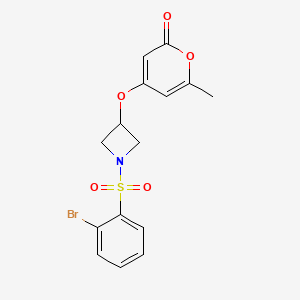
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2654989.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B2654992.png)


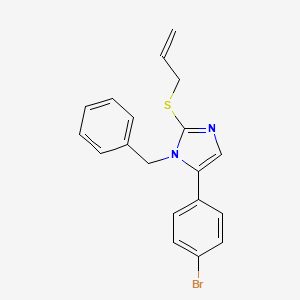
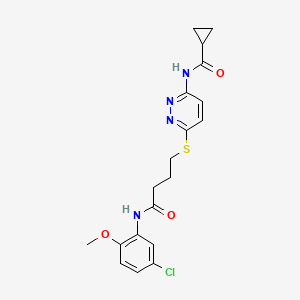
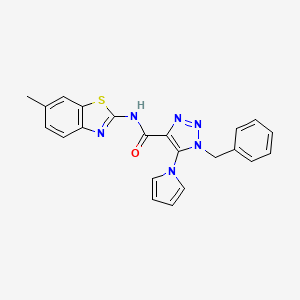
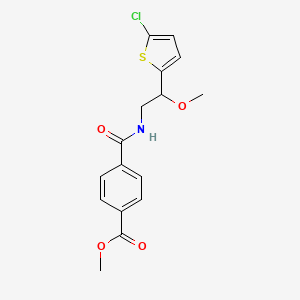
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
